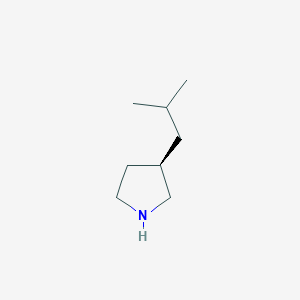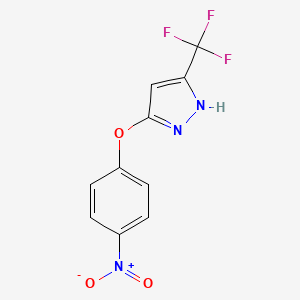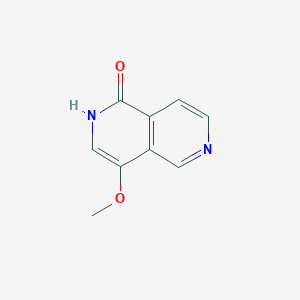
(R)-3-Isobutylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Isobutylpyrrolidine is a chiral pyrrolidine derivative characterized by the presence of an isobutyl group attached to the nitrogen atom of the pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Isobutylpyrrolidine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available pyrrolidine.
Alkylation: The pyrrolidine undergoes alkylation with isobutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using chiral acids or chromatography techniques to obtain the ®-enantiomer.
Industrial Production Methods: In industrial settings, the production of ®-3-Isobutylpyrrolidine may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and asymmetric synthesis using chiral catalysts are also employed to achieve high enantiomeric purity.
Types of Reactions:
Oxidation: ®-3-Isobutylpyrrolidine can undergo oxidation reactions to form corresponding N-oxides or imines.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: N-oxides and imines.
Reduction: Various amine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry: ®-3-Isobutylpyrrolidine is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.
Biology: In biological research, ®-3-Isobutylpyrrolidine is studied for its potential as a ligand in enzyme inhibition and receptor binding studies. Its chiral nature makes it valuable in the development of enantioselective drugs.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals targeting neurological disorders and infectious diseases.
Industry: In the industrial sector, ®-3-Isobutylpyrrolidine is utilized in the production of specialty chemicals and advanced materials. Its role as a chiral auxiliary in polymer synthesis and catalysis is of particular interest.
Mécanisme D'action
The mechanism of action of ®-3-Isobutylpyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target and the context of the reaction.
Comparaison Avec Des Composés Similaires
(S)-3-Isobutylpyrrolidine: The enantiomer of ®-3-Isobutylpyrrolidine, differing in its stereochemistry.
N-Isobutylpyrrolidine: Lacks the chiral center, making it less stereochemically complex.
3-Isopropylpyrrolidine: Similar structure but with an isopropyl group instead of an isobutyl group.
Uniqueness: ®-3-Isobutylpyrrolidine stands out due to its chiral nature, which imparts unique stereochemical properties. This makes it particularly valuable in asymmetric synthesis and enantioselective applications, where the specific orientation of atoms is crucial for the desired biological or chemical activity.
Propriétés
Formule moléculaire |
C8H17N |
|---|---|
Poids moléculaire |
127.23 g/mol |
Nom IUPAC |
(3R)-3-(2-methylpropyl)pyrrolidine |
InChI |
InChI=1S/C8H17N/c1-7(2)5-8-3-4-9-6-8/h7-9H,3-6H2,1-2H3/t8-/m0/s1 |
Clé InChI |
HIYDGLLISXSAIC-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)C[C@@H]1CCNC1 |
SMILES canonique |
CC(C)CC1CCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride](/img/structure/B13899940.png)
![tert-butyl N-[1-(6-nitropyridin-3-yl)piperidin-4-yl]carbamate](/img/structure/B13899951.png)


![3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B13899971.png)

![2-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B13899977.png)

![1-(1-Bicyclo[1.1.1]pentanyl)-4-bromo-pyrazole](/img/structure/B13899981.png)

![5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13899997.png)

